2-((Trimethylsilyl)ethynyl)phenyl acetate
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Overview
Description
2-((Trimethylsilyl)ethynyl)phenyl acetate is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further bonded to a phenyl ring with an acetate group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)phenyl acetate typically involves the reaction of 2-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)ethynyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
2-((Trimethylsilyl)ethynyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)ethynyl)phenyl acetate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups facilitate the formation of reactive intermediates, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with an aniline group instead of an acetate group.
1-Phenyl-2-trimethylsilylacetylene: Lacks the acetate group but shares the trimethylsilyl and ethynyl functionalities.
Uniqueness
2-((Trimethylsilyl)ethynyl)phenyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
81787-63-5 |
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Molecular Formula |
C13H16O2Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
[2-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-8-6-5-7-12(13)9-10-16(2,3)4/h5-8H,1-4H3 |
InChI Key |
CMYHVCVONBDIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C#C[Si](C)(C)C |
Origin of Product |
United States |
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